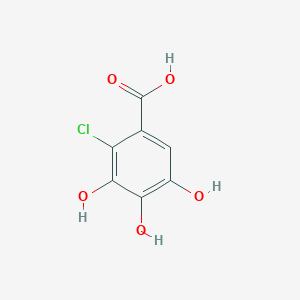
Chlorogallic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorogallic acid is a phenolic compound that is structurally related to gallic acid It is characterized by the presence of chlorine atoms attached to the aromatic ring of gallic acid
準備方法
Synthetic Routes and Reaction Conditions: Chlorogallic acid can be synthesized through the chlorination of gallic acid. The process typically involves the reaction of gallic acid with chlorine gas or a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective chlorination.
Industrial Production Methods: In industrial settings, this compound can be produced by large-scale chlorination of gallic acid. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain pure this compound.
化学反応の分析
Types of Reactions: Chlorogallic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of chlorinated catechols.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chlorinated catechols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chlorogallic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chlorinated phenolic compounds.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential therapeutic applications of this compound in treating oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of chlorogallic acid involves its ability to donate hydrogen atoms and scavenge free radicals, thereby exhibiting antioxidant properties. It interacts with various molecular targets, including enzymes and cellular membranes, to exert its effects. The pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell survival.
類似化合物との比較
Chlorogallic acid can be compared with other similar compounds such as:
Gallic Acid: Unlike this compound, gallic acid does not contain chlorine atoms. Both compounds exhibit antioxidant properties, but this compound has enhanced antimicrobial activity due to the presence of chlorine.
Chlorogenic Acid: Chlorogenic acid is another chlorinated phenolic compound, but it differs in structure and biological activity. This compound is more effective in certain antimicrobial applications.
Catechol: Catechol is a phenolic compound without chlorine atoms. This compound has additional reactivity due to the presence of chlorine, making it more versatile in chemical synthesis.
特性
分子式 |
C7H5ClO5 |
|---|---|
分子量 |
204.56 g/mol |
IUPAC名 |
2-chloro-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C7H5ClO5/c8-4-2(7(12)13)1-3(9)5(10)6(4)11/h1,9-11H,(H,12,13) |
InChIキー |
UUYMIMCMTZVNDI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1O)O)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)

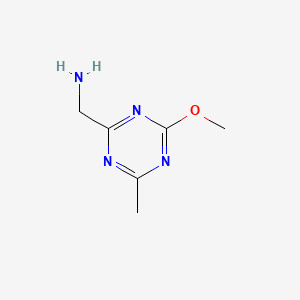

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
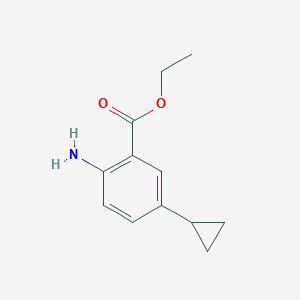
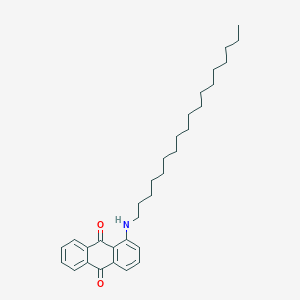
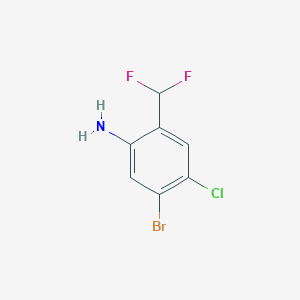

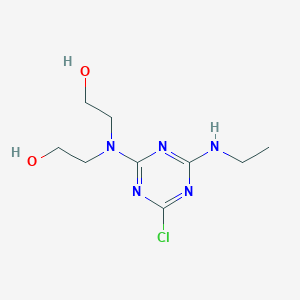
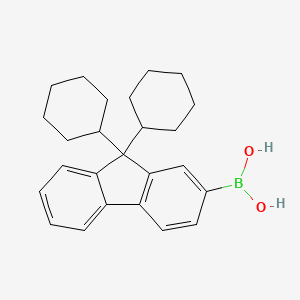
![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13131029.png)
